molecular formula C16H11NO3 B2862152 (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid CAS No. 851975-09-2

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid

Cat. No.: B2862152
CAS No.: 851975-09-2
M. Wt: 265.268
InChI Key: XLZKQYPVLCUOAO-MDZDMXLPSA-N
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Description

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a cyanophenoxy moiety and a propenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-(2-cyanophenoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of different functional groups at the phenyl or propenoic acid moieties

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor

    Medicine: Explored for its therapeutic potential in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
  • 2-hydroxy-2-methylpropiophenone

Uniqueness

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the cyanophenoxy group and the propenoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKQYPVLCUOAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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